molecular formula C15H16N4O2S B8346648 tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate

tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate

Cat. No.: B8346648
M. Wt: 316.4 g/mol
InChI Key: YWRLUGYNPBACTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate: is a complex organic compound that features an indole moiety, a thiadiazole ring, and a tert-butyl carbamate group

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl]carbamate

InChI

InChI=1S/C15H16N4O2S/c1-15(2,3)21-14(20)18-13-17-12(19-22-13)10-4-5-11-9(8-10)6-7-16-11/h4-8,16H,1-3H3,(H,17,18,19,20)

InChI Key

YWRLUGYNPBACTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes functionalization to introduce the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions with optimized yields and purity, using standard organic synthesis techniques such as reflux, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The thiadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiadiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-(cyanomethyl)-1H-indol-5-yl)carbamate
  • tert-Butyl ((1H-indol-5-yl)methyl)carbamate

Uniqueness

tert-Butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

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